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molecular formula C15H14N2O2 B8816446 2-Benzyl-4-nitroisoindoline CAS No. 127168-67-6

2-Benzyl-4-nitroisoindoline

Cat. No. B8816446
M. Wt: 254.28 g/mol
InChI Key: FBIQGFYGALSPNL-UHFFFAOYSA-N
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Patent
US05026856

Procedure details

11.5 g of 2-benzyl-4-nitroisoindoline was dissolved in 150 ml of methanol and to the solution was added 1.5 g of 10% palladium on carbon. The mixture was stirred under a hydrogen gas stream under atmospheric pressure for one day at room temperature and for another 5 days at 40° C.. The catalyst was removed by filtration and the filtrate was concentrated. The residue was purified by a vacuum distillation (bath temperature: 150°-180° C., pressure: 0.1 mmHg) to obtain 3.74 g of 4-aminoisoindoline.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[N+:17]([O-])=O)[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[NH2:17][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:15]=1[CH2:16][NH:8][CH2:9]2

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen gas stream under atmospheric pressure for one day at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for another 5 days at 40° C.
Duration
5 d
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by a vacuum distillation (bath temperature: 150°-180° C., pressure: 0.1 mmHg)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
NC1=C2CNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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